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Compound of Interest

Compound Name:
Benzyldimethylstearylammonium

chloride

Cat. No.: B030447 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for

Benzyldimethylstearylammonium chloride (also known as stearalkonium chloride), a

quaternary ammonium salt with wide applications as a surfactant, antistatic agent, and

antimicrobial. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, presents detailed experimental protocols, and visualizes a key

experimental workflow.

Quantitative Spectral Data
The following tables summarize the key quantitative data obtained from the spectral analysis of

Benzyldimethylstearylammonium chloride.

¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shift Assignments for Benzyldimethylstearylammonium
Chloride.
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Chemical Shift (ppm) Multiplicity Assignment

~7.4-7.6 Multiplet Aromatic protons (C₆H₅)

~4.8 Singlet Benzyl protons (-CH₂-Ph)

~3.3 Multiplet
Methylene protons alpha to

nitrogen (-N⁺-CH₂-C₁₇H₃₅)

~3.1 Singlet
Methyl protons on nitrogen (-

N⁺-(CH₃)₂)

~1.7 Multiplet
Methylene protons beta to

nitrogen (-CH₂-C₁₆H₃₃)

~1.2-1.4 Broad Singlet
Methylene protons of the

stearyl chain (-(CH₂)₁₅-)

~0.9 Triplet
Terminal methyl protons of the

stearyl chain (-CH₃)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm and can vary slightly

depending on the solvent and concentration.

¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for

Benzyldimethylstearylammonium Chloride.
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Chemical Shift (ppm) Assignment

~134 Quaternary aromatic carbon (C-CH₂)

~131 ortho-Aromatic carbons

~129 meta-Aromatic carbons

~126 para-Aromatic carbon

~68 Benzyl carbon (-CH₂-Ph)

~65
Methylene carbon alpha to nitrogen (-N⁺-CH₂-

C₁₇H₃₅)

~51 Methyl carbons on nitrogen (-N⁺-(CH₃)₂)

~32 Methylene carbon in the stearyl chain

~29 Methylene carbons in the stearyl chain

~26 Methylene carbon in the stearyl chain

~23 Methylene carbon in the stearyl chain

~22
Methylene carbon beta to the terminal methyl

group

~14
Terminal methyl carbon of the stearyl chain (-

CH₃)

Note: These are predicted chemical shifts based on the structure and typical values for similar

compounds.

FTIR Spectral Data
Table 3: Key Infrared Absorption Bands for Benzyldimethylstearylammonium Chloride.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3030 C-H stretch Aromatic

~2920 C-H asymmetric stretch Aliphatic (CH₂)

~2850 C-H symmetric stretch Aliphatic (CH₂)

~1600, ~1480 C=C stretch Aromatic ring

~1470 C-H bend (scissoring) Aliphatic (CH₂)

~970, ~910 C-N⁺ stretch Quaternary ammonium

~720 C-H bend (rocking) Aliphatic (-(CH₂)n-, n≥4)

~700 C-H out-of-plane bend Monosubstituted benzene

Mass Spectrometry Data
Table 4: Predicted m/z Values for Major Fragments of Benzyldimethylstearylammonium
Chloride in ESI-MS.

m/z Predicted Fragment Ion

388.4 [M]⁺ (C₂₇H₅₀N)⁺

91.1 [C₇H₇]⁺ (benzyl cation)

Note: The molecular ion is the intact cation. The base peak is often the benzyl cation due to the

stability of the benzylic carbocation.

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of Benzyldimethylstearylammonium chloride (5-10 mg) is

dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or

dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[1] A small amount of
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tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing

(0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field

strength of 300 MHz or higher, such as a BRUKER AC-300.[2]

¹H NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse sequence is used.

Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise

ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

Spectral Width: A spectral width of approximately 10-12 ppm is sufficient to cover the

expected chemical shifts.

¹³C NMR Acquisition Parameters:

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to

single lines for each unique carbon.

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low

natural abundance of the ¹³C isotope.

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

Spectral Width: A spectral width of around 200-220 ppm is used.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method is commonly used.[2] A small

amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry

potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet

using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used

for direct analysis of the solid or viscous liquid sample with minimal preparation.
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Instrumentation: A Fourier-transform infrared spectrometer, such as a PERKIN-ELMER

1710, is used to record the spectrum.[2]

Data Acquisition:

A background spectrum of the empty sample compartment (or the KBr pellet without the

sample) is first collected.

The sample is then placed in the infrared beam path, and the sample spectrum is

recorded.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or

acetonitrile, to a concentration of approximately 1 µg/mL. The solution may be infused

directly into the mass spectrometer or introduced via a liquid chromatography (LC) system.

Instrumentation: An electrospray ionization (ESI) source coupled to a mass analyzer, such as

a time-of-flight (TOF) or a triple quadrupole instrument, is ideal for the analysis of quaternary

ammonium compounds.

Data Acquisition (ESI-MS):

Ionization Mode: Positive ion mode is used, as the molecule is a pre-formed cation.

Capillary Voltage: Typically set between 3 and 5 kV.

Nebulizing Gas: Nitrogen is used as the nebulizing and drying gas.

Mass Range: The instrument is set to scan a mass-to-charge (m/z) range that includes the

expected molecular ion and fragment ions (e.g., m/z 50-500).

Tandem Mass Spectrometry (MS/MS):
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To obtain fragmentation information, the molecular ion (m/z 388.4) is selected in the first

mass analyzer.

The selected ion is then subjected to collision-induced dissociation (CID) with an inert gas

(e.g., argon) in a collision cell.

The resulting fragment ions are analyzed in the second mass analyzer to produce the

MS/MS spectrum.

Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis and

synthesis of Benzyldimethylstearylammonium chloride.
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General Experimental Workflow for Spectral Analysis

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Data Interpretation
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Synthesis of Benzyldimethylstearylammonium Chloride

Reactants:
- Dimethyloctadecylamine

- Benzyl chloride

Reaction Vessel
(Heated & Stirred)

Heat to 80-85°C

Slowly add
Benzyl chloride

Maintain at 80-90°C
during addition

Increase temperature
to 100-105°C

Monitor pH of
1% aqueous solution

If pH is not 6-6.5

Reaction Complete
(pH 6-6.5)

Cool to 60°C

If pH is 6-6.5

Benzyldimethylstearylammonium
chloride (Product)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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